diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate
Description
The compound diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate features a thiophene ring substituted at positions 2 and 4 with ethyl carboxylate groups and at position 3 with a methyl group. The 5-position is occupied by a benzamido moiety modified with a para-substituted N,N-diethylsulfamoyl group.
Properties
IUPAC Name |
diethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-6-24(7-2)33(28,29)16-12-10-15(11-13-16)19(25)23-20-17(21(26)30-8-3)14(5)18(32-20)22(27)31-9-4/h10-13H,6-9H2,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJYZDMVDJLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene core substituted with diethyl and sulfamoyl groups. Its structure can be represented as follows:
This compound can be synthesized through various organic reactions involving thiophene derivatives and sulfonamide chemistry. The synthetic route typically includes the formation of the thiophene ring followed by the introduction of the sulfonamide and amide functionalities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives with thiophene structures have shown efficacy against Leishmania species, indicating potential for further exploration in treating parasitic infections .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and CEM T-lymphocytes. The IC50 values for these compounds ranged in low micromolar concentrations, suggesting that modifications to the thiophene structure could enhance activity against tumor cells .
Table 1: Summary of Biological Activities
| Activity | Compound | IC50 (µM) | Target Cells |
|---|---|---|---|
| Cytotoxicity | Diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-... | 1.9 - 4.4 | HeLa, CEM T-lymphocytes |
| Antiparasitic Activity | Related thiophene derivatives | Not specified | Leishmania spp. |
| Antiviral Activity | Various derivatives | 11 - 20 | HEL cell cultures |
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the presence of the sulfamoyl group may enhance interactions with biological targets involved in cell proliferation and survival pathways.
Conclusion and Future Directions
This compound presents promising biological activities that warrant further investigation. Future research should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
- In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Modifying chemical structures to optimize biological activity.
The ongoing exploration of this compound could lead to significant advancements in therapeutic options for various diseases, particularly in oncology and parasitology.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 423.5 g/mol. Its structure features a thiophene ring substituted with diethylsulfamoyl and benzamide moieties, contributing to its unique reactivity and biological activity.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research indicates that compounds similar to diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate exhibit antimicrobial properties. A study conducted by Avendaño Leon et al. (2023) demonstrated that derivatives of thiophene-based compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
2.2 Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory effects. In a study focusing on related compounds, researchers observed a reduction in inflammatory markers in vitro, indicating that this compound could be explored further for anti-inflammatory drug development .
Agricultural Applications
3.1 Pesticide Development
Compounds with similar structural features have been investigated for their efficacy as pesticides. The presence of the sulfamoyl group enhances the bioactivity of the compound against various pests and pathogens, making it a candidate for further development as an agricultural pesticide .
3.2 Herbicidal Activity
Research has shown that thiophene-based compounds can exhibit herbicidal properties. Preliminary studies suggest that this compound could potentially inhibit weed growth through specific biochemical pathways in plants.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Avendaño Leon et al., 2023 | Antimicrobial activity | Demonstrated effective inhibition of bacterial strains with thiophene derivatives. |
| Smith et al., 2022 | Anti-inflammatory effects | Reported significant reduction in inflammatory markers in treated cell cultures. |
| Johnson et al., 2021 | Pesticide efficacy | Showed promising results in pest control tests against common agricultural pests. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Core
(a) Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (I)
- Structure: Lacks the benzamido group at position 5, replaced by an amino group .
- Synthesis: Prepared via condensation of ethyl cyanoacetate and methyl thiocyanate, followed by hydrolysis and esterification.
- Properties: Higher solubility in polar solvents due to the free amino group, but reduced stability under acidic conditions.
(b) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
Variations in the Benzamido Substituent
(a) Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate
- Structure: Contains a bis(4-methylphenyl)amino-substituted benzamido group at position 5 .
- Crystallography : The thiophene and benzamido rings form a dihedral angle of 12.82°, promoting π-π stacking. Intramolecular N–H⋯O bonds create S(6) ring motifs .
- Comparison: The bis(4-methylphenyl)amino group introduces significant steric bulk, reducing solubility in non-polar solvents compared to the diethylsulfamoyl group.
(b) 2,4-Diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Structure: Substituted with a para-cyano benzamido group .
- Electronic Effects: The electron-withdrawing cyano group decreases electron density on the thiophene ring, altering its reactivity in electrophilic substitutions.
- Applications: Potential as a precursor for fluorescent dyes due to the cyano group’s conjugation properties.
Complex Derivatives with Heterocyclic Moieties
(a) K403-1051 (Triazole-linked derivative)
- Structure: Features a triazole-thioether side chain and a 4-chlorophenoxyacetamido group .
- Synthesis : Requires multi-step reactions involving α-halogenated ketones and sodium hydroxide-mediated cyclization .
(b) Diethyl 5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-3-methylthiophene-2,4-dicarboxylate
- Structure: Includes a cyclohexenone-amino substituent at position 5 .
Physicochemical and Crystallographic Comparisons
Preparation Methods
Synthesis of 4-(N,N-Diethylsulfamoyl)benzoyl Chloride
Step 1: Sulfonylation of Diethylamine
4-(N,N-Diethylsulfamoyl)benzoic acid is synthesized by reacting 4-sulfobenzoic acid with diethylamine in the presence of a coupling agent. Thionyl chloride (SOCl₂) is then employed to convert the benzoic acid to its corresponding acyl chloride. This two-step process is adapted from analogous sulfamoyl chloride syntheses:
-
Sulfonamide Formation :
-
Chlorination with Thionyl Chloride :
Synthesis of Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
Step 2: Gewald Reaction for Thiophene Core Assembly
The aminothiophene intermediate is prepared via the Gewald reaction, which condenses a ketone, cyanoacetate, and elemental sulfur:
-
Conditions : Morpholine as a base, ethanol solvent, 70°C for 6 hours.
-
Key Note : The methyl group at position 3 originates from acetone, while the ester groups derive from diethyl cyanoacetate.
Step 3: Nitro Group Reduction (if applicable)
If the Gewald reaction yields a nitro-substituted thiophene (e.g., from nitroacetone), catalytic hydrogenation or Fe/AcOH reduction is employed:
Amide Coupling: Final Assembly
Step 4: Acylation of Aminothiophene
The sulfamoylbenzoyl chloride reacts with the aminothiophene ester under Schotten-Baumann conditions:
-
Conditions : Triethylamine (2 eq) in THF at 0°C, stirred for 4 hours.
-
Workup : Extraction with ethyl acetate, washed with 1M HCl and brine, dried over MgSO₄.
Optimization of Reaction Conditions
Solvent and Base Selection for Amidation
Comparative studies from demonstrate that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the acyl chloride intermediate. Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing side reactions such as ester hydrolysis.
Table 1: Solvent and Base Impact on Amidation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 0 | 85 |
| DCM | Pyridine | 25 | 65 |
| DMF | DIEA | 0 | 78 |
Catalytic vs. Stoichiometric Chlorination
Thionyl chloride (2 eq) achieves near-quantitative conversion of the benzoic acid to acyl chloride, whereas catalytic methods (e.g., oxalyl chloride with DMF) require longer reaction times.
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. What are the standard synthetic protocols for preparing diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step reaction involving: (i) Formation of the benzamido group through condensation of an amine (e.g., 4-(N,N-diethylsulfamoyl)benzoyl chloride) with a thiophene precursor (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) under reflux in ethanol or THF. (ii) Purification via column chromatography or recrystallization from methanol/ethanol . Key parameters include stoichiometric control (1:1 molar ratio of reactants), catalytic acetic acid for protonation, and reaction monitoring via TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm functional groups (e.g., sulfamoyl, ester, amide). IR spectroscopy identifies N–H (amide, ~3300 cm) and C=O (ester, ~1720 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018 suite) resolves bond lengths/angles and hydrogen-bonding networks. Data collection at 100–293 K minimizes thermal motion artifacts .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : SCXRD analysis reveals intramolecular N–H···O hydrogen bonds between the amide N–H and ester carbonyl O atoms (d = 2.6–2.8 Å). Intermolecular van der Waals interactions between methyl groups and aromatic π-stacking (3.3–3.5 Å) further stabilize the lattice. Use ORTEP-3 for visualizing packing diagrams .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å) may arise from dynamic disorder or twinning. Mitigation strategies: (i) Re-refine data using SHELXL with TWIN/BASF commands for twinned crystals. (ii) Apply Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bond geometries. (iii) Cross-validate with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .
Q. What strategies optimize the regioselective substitution in the thiophene ring during synthesis?
- Methodological Answer : Regioselectivity at the 5-position is achieved by: (i) Activating the thiophene ring via electron-withdrawing ester groups at 2,4-positions. (ii) Using bulky solvents (e.g., DMF) to sterically hinder undesired substitution. (iii) Monitoring reaction progress with LC-MS to detect intermediates. For conflicting results, employ -labeling to track amide formation pathways .
Q. How to address low yields in the amidation step during synthesis?
- Methodological Answer : Low yields (<40%) often result from incomplete activation of the carboxylic acid. Solutions: (i) Use coupling agents like DCC/DMAP or HATU for efficient amide bond formation. (ii) Optimize solvent polarity (e.g., dichloromethane for hydrophobic intermediates). (iii) Conduct microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
Data Contradiction Analysis
Q. How to interpret conflicting 1H^1H1H-NMR signals for the methyl groups in the diethyl ester moieties?
- Methodological Answer : Overlapping signals (δ 1.2–1.4 ppm) may arise from conformational flexibility. Solutions: (i) Perform variable-temperature NMR (VT-NMR) to decouple signals at −40°C. (ii) Use -DEPT to distinguish between methyl (δ 14–16 ppm) and methine carbons. (iii) Compare with solid-state NMR to assess crystal-packing effects .
Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
